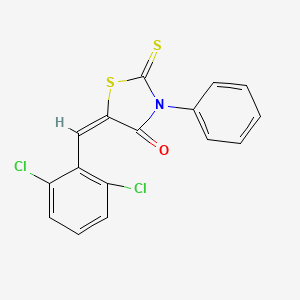![molecular formula C24H27N3OS B11672198 N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide is a complex organic compound with a unique structure that includes a pyrrole ring, a hydrazide group, and a phenylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Dimethylphenyl Group: This step involves the alkylation of the pyrrole ring with 2,4-dimethylphenyl halide under basic conditions.
Formation of the Hydrazide Group: The hydrazide group is introduced by reacting the intermediate compound with hydrazine hydrate.
Formation of the Phenylsulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted derivatives at the phenylsulfanyl group.
科学的研究の応用
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
作用機序
The mechanism of action of N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide is not well-documented. it is likely to interact with biological targets through its hydrazide and phenylsulfanyl groups, potentially inhibiting enzymes or interacting with receptors. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N-(2,4-Dimethylphenyl)-4-methoxybenzamide
- N-(3,4-Dimethylphenyl)-4-methoxybenzamide
- N-(2,5-Dimethylphenyl)-4-methoxybenzamide
Uniqueness
N’-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide is unique due to its combination of a pyrrole ring, hydrazide group, and phenylsulfanyl moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C24H27N3OS |
|---|---|
分子量 |
405.6 g/mol |
IUPAC名 |
N-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C24H27N3OS/c1-17-10-11-23(18(2)14-17)27-19(3)15-21(20(27)4)16-25-26-24(28)12-13-29-22-8-6-5-7-9-22/h5-11,14-16H,12-13H2,1-4H3,(H,26,28)/b25-16+ |
InChIキー |
ONWIWHNECSFHKV-PCLIKHOPSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CCSC3=CC=CC=C3)C)C |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CCSC3=CC=CC=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
![2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672124.png)
![N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672129.png)
![1-{11-[4-(diethylamino)phenyl]-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B11672131.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672135.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672142.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11672144.png)
![(4Z)-1-(4-bromophenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11672156.png)
![(5Z)-5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672160.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)

![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
